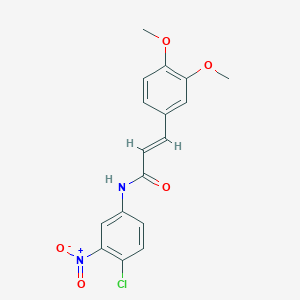
(2E)-N-(4-chloro-3-nitrophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-nitrophenyl)-3-(3,4-dimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chloro-nitrophenyl group and a dimethoxyphenyl group attached to an acrylamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves the reaction of 4-chloro-3-nitroaniline with 3,4-dimethoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to an acrylamide formation reaction under suitable conditions, such as the use of acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chloro-3-nitrophenyl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The methoxy groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield a variety of substituted acrylamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(3,4-dimethoxyphenyl)acrylamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide
- N-(4-nitrophenyl)-3-(3,4-dimethoxyphenyl)acrylamide
- N-(4-chloro-3-nitrophenyl)-3-phenylacrylamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-3-(3,4-dimethoxyphenyl)acrylamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C17H15ClN2O5 |
|---|---|
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
(E)-N-(4-chloro-3-nitrophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H15ClN2O5/c1-24-15-7-3-11(9-16(15)25-2)4-8-17(21)19-12-5-6-13(18)14(10-12)20(22)23/h3-10H,1-2H3,(H,19,21)/b8-4+ |
InChI-Schlüssel |
MFTJEMVKMJAJLJ-XBXARRHUSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


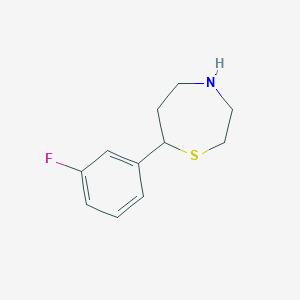
![Spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carbonyl chloride](/img/structure/B14797398.png)
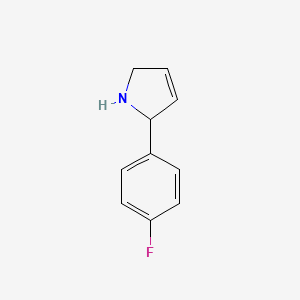
![Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B14797412.png)

![9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B14797419.png)

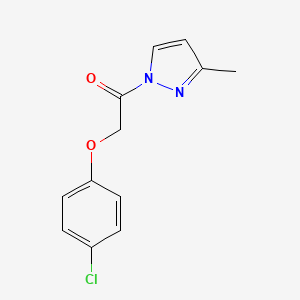
![2-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile](/img/structure/B14797439.png)

![N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B14797449.png)
![2-amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14797453.png)
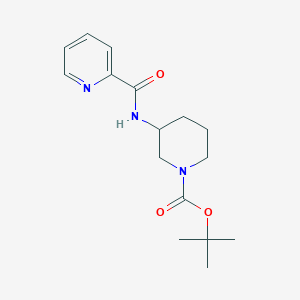
![(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14797460.png)
